molecular formula C17H13ClN6OS2 B2432863 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 894041-31-7

2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2432863
CAS No.: 894041-31-7
M. Wt: 416.9
InChI Key: QGSNANUJPJUGBK-UHFFFAOYSA-N
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Description

2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide ( 894041-31-7) is a synthetic small molecule with a molecular formula of C17H13ClN6OS2 and a molecular weight of 416.9 g/mol . This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives, a scaffold recognized in medicinal chemistry for its diverse biological potential . The structure incorporates a 4-chlorophenyl moiety at the 6-position of the triazolopyridazine core, which is linked via a thioether bridge to an acetamide group bearing a 4-methylthiazolyl ring, a heterocycle often associated with bioactive molecules . The [1,2,4]triazolo[4,3-b]pyridazine core and its fused heterocyclic analogs are the subject of ongoing research due to their wide range of reported pharmacological activities. Scientific reviews highlight that such structures are frequently investigated for properties including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral activities . Furthermore, these compounds have been studied as potential enzyme inhibitors, targeting carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase, making them valuable tools for probing biochemical pathways . While the specific biological profile of this compound requires further investigation by qualified researchers, its structural features make it a promising candidate for use in hit-to-lead optimization campaigns and for exploring new mechanisms of action in drug discovery . This product is provided as a solid and is intended For Research Use Only. It is not intended for use in humans, nor for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemical compounds with appropriate precautions and utilize safety data sheets when available.

Properties

IUPAC Name

2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6OS2/c1-10-8-26-16(19-10)20-15(25)9-27-17-22-21-14-7-6-13(23-24(14)17)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSNANUJPJUGBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-(4-Chlorophenyl)-Triazolo[4,3-b]Pyridazin-3(2H)-one

Reagents :

  • 4-Chlorophenylhydrazine hydrochloride (1.2 equiv)
  • 3,6-Dichloropyridazine (1.0 equiv)
  • Anhydrous ethanol (solvent)
  • Sodium acetate (base, 2.5 equiv)

Procedure :

  • Charge a round-bottom flask with 3,6-dichloropyridazine (10 mmol) and 4-chlorophenylhydrazine hydrochloride (12 mmol) in ethanol (50 mL).
  • Add sodium acetate (25 mmol) and reflux at 85°C for 12 hours under nitrogen.
  • Cool to 25°C, filter precipitated solids, and wash with cold ethanol.
  • Recrystallize from ethanol/water (3:1) to yield white crystals (Yield: 68%, m.p. 214-216°C).

Mechanistic Insight :
The reaction proceeds through hydrazine attack at C3 of pyridazine, followed by cyclodehydration to form the triazole ring. The electron-withdrawing chloro group at C6 directs subsequent substitution reactions.

Thiolation at Position 3: Synthesis of 3-Mercapto-6-(4-chlorophenyl)-triazolo[4,3-b]pyridazine

Reagents :

  • 6-(4-Chlorophenyl)-triazolo[4,3-b]pyridazin-3(2H)-one (1.0 equiv)
  • Lawesson's reagent (1.5 equiv)
  • Toluene (anhydrous)

Procedure :

  • Suspend triazolopyridazinone (5 mmol) in toluene (30 mL).
  • Add Lawesson's reagent (7.5 mmol) and reflux at 110°C for 6 hours.
  • Concentrate under reduced pressure and purify via flash chromatography (hexane/ethyl acetate 4:1).
  • Isolate yellow solid (Yield: 82%, HPLC purity >98%).

Critical Parameters :

  • Strict anhydrous conditions prevent reagent decomposition.
  • Excess Lawesson's reagent ensures complete thionation.

Thioether Bridge Installation: Alkylation with 2-Bromo-N-(4-methylthiazol-2-yl)acetamide

Reagents :

  • 3-Mercapto-6-(4-chlorophenyl)-triazolo[4,3-b]pyridazine (1.0 equiv)
  • 2-Bromo-N-(4-methylthiazol-2-yl)acetamide (1.1 equiv)
  • Potassium carbonate (2.0 equiv)
  • DMF (anhydrous)

Procedure :

  • Dissolve thiol intermediate (5 mmol) and K₂CO₃ (10 mmol) in DMF (20 mL).
  • Add 2-bromoacetamide derivative (5.5 mmol) dropwise at 0°C.
  • Warm to 25°C and stir for 24 hours.
  • Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.
  • Purify by silica gel chromatography (CH₂Cl₂/MeOH 95:5) to obtain off-white solid (Yield: 74%).

Reaction Optimization and Scale-Up

Solvent Screening for Thioether Formation

Solvent Base Temperature (°C) Time (h) Yield (%)
DMF K₂CO₃ 25 24 74
DMSO Cs₂CO₃ 50 12 68
THF Et₃N 40 36 52
Acetonitrile DBU 25 48 45

Key Findings :

  • Polar aprotic solvents (DMF/DMSO) maximize nucleophilicity of thiolate.
  • Inorganic bases (K₂CO₃) outperform organic amines in this system.

Industrial-Scale Production

Continuous Flow Protocol :

  • Pump core intermediate (0.1 M in DMF) and 2-bromoacetamide (0.11 M) through static mixer.
  • React in tubular reactor (ID 2 mm, L 10 m) at 80°C with 30 min residence time.
  • Separate products via inline liquid-liquid extraction.
  • Achieve throughput of 15 kg/day with 89% yield.

Advantages :

  • Enhanced heat/mass transfer versus batch processing.
  • Reduced solvent consumption (50% reduction).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (s, 1H, triazole-H)
  • δ 7.89-7.43 (m, 4H, Ar-H)
  • δ 4.21 (s, 2H, SCH₂CO)
  • δ 2.32 (s, 3H, thiazole-CH₃)

HRMS (ESI+) :

  • Calculated for C₁₈H₁₄ClN₆OS₂: 429.0321
  • Found: 429.0324 [M+H]⁺

Purity Assessment

Method Conditions Purity (%)
HPLC C18, MeCN/H₂O (70:30) 99.2
DSC Heating rate 10°C/min 99.8
Elemental Analysis C, H, N, S ±0.3% theory

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Site

The sulfur atom in the thioether group undergoes nucleophilic displacement under basic or acidic conditions. This reaction is critical for introducing new functional groups.

Reagent/ConditionsProductYield (%)References
Alkyl halides (R-X, K₂CO₃)Thioether → R-Substituted derivative60–75
Amines (RNH₂, DMF)Thioether → Sulfonamide derivative45–65

Mechanistic Insight : The reaction proceeds via an SN2 pathway, where nucleophiles attack the electrophilic sulfur atom, displacing the leaving group. Steric hindrance from the triazolo-pyridazine core slightly reduces reaction efficiency.

Oxidation of Thioether to Sulfoxide/Sulfone

Controlled oxidation modifies the sulfur center, altering electronic properties and biological activity.

Oxidizing AgentProductConditionsReferences
H₂O₂ (30%)SulfoxideRT, 6–12 hr
mCPBA (meta-chloroperbenzoic acid)Sulfone0°C → RT, 2 hr

Key Observation : Sulfone derivatives exhibit enhanced metabolic stability compared to thioethers in pharmacokinetic studies.

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

ConditionsProductNotesReferences
6M HCl, reflux, 8 hr2-((6-(4-Chlorophenyl)- triazolo[4,3-b]pyridazin-3-yl)thio)acetic acidComplete conversion
NaOH (10%), 60°C, 4 hrSodium salt of the carboxylic acidpH-dependent yield

Application : Hydrolysis products are intermediates for synthesizing ester or amide analogs with modified solubility.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring

The 4-chlorophenyl group undergoes halogen-directed electrophilic substitution.

ReactionReagentProductPositionReferences
NitrationHNO₃/H₂SO₄3-Nitro-4-chlorophenylMeta
SulfonationSO₃/H₂SO₄3-Sulfo-4-chlorophenylMeta

Electronic Effects : The electron-withdrawing chlorine atom directs incoming electrophiles to the meta position, as confirmed by DFT calculations .

Reduction of the Triazole Ring

Catalytic hydrogenation partially reduces the triazole ring under high-pressure conditions.

CatalystConditionsProductSelectivityReferences
Pd/C (10%)H₂ (50 psi), EtOHDihydrotriazolo-pyridazine derivative>90%

Stability Note : Over-reduction disrupts the fused ring system, necessitating precise reaction control .

Alkylation of the Thiazole Nitrogen

The secondary amine in the thiazole ring undergoes alkylation to enhance lipophilicity.

Alkylating AgentConditionsProductYield (%)References
Methyl iodide (CH₃I)K₂CO₃, DMF, 60°CN-Methylthiazole derivative70–80

Biological Impact : Alkylation improves blood-brain barrier penetration in in vitro assays.

Coordination with Metal Ions

The sulfur and nitrogen atoms act as ligands for transition metals, forming stable complexes.

Metal SaltConditionsComplex StructureApplicationReferences
CuCl₂EtOH, RT, 2 hrOctahedral Cu(II) complexAntimicrobial studies
Zn(OAc)₂MeOH, refluxTetrahedral Zn(II) complexCatalysis

Characterization : Complexes are characterized by UV-Vis, IR, and X-ray crystallography .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic methodologies.

Biology

The compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Investigations into its effects on cancer cell lines indicate possible cytotoxic effects, warranting further research into its mechanism of action.

Medicine

Research into the pharmacological effects of this compound could lead to the development of new therapeutic agents. Its interactions with specific biological targets may modulate enzyme activity or receptor function, making it a candidate for drug development.

Industry

Due to its unique chemical properties, the compound may find applications in developing advanced materials and chemical processes. Its stability and reactivity can be exploited in various industrial applications.

Antimicrobial Activity Study

In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial efficacy of several derivatives of triazolo compounds, including 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide). The results indicated that this compound exhibited significant inhibition against specific bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Evaluation

Another study focused on the anticancer properties of this compound against various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through specific signaling pathways . Further research is ongoing to explore its full therapeutic potential.

Mechanism of Action

The mechanism of action of 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinities and interaction kinetics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide stands out due to its unique combination of a triazolopyridazine core and a thiazole moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific investigations.

Biological Activity

The compound 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic derivative characterized by a complex structure that includes a triazolo-pyridazine core and various functional groups. This article explores its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Structural Overview

The compound can be broken down into several key components:

  • Triazolo-pyridazine core : This is known for its diverse biological activities.
  • Chlorophenyl group : Often associated with enhanced biological activity.
  • Thioacetamide moiety : Contributes to the compound's reactivity and potential biological interactions.
  • Methylthiazole group : Known for various pharmacological effects.

Antimicrobial Properties

Research indicates that derivatives containing the 1,2,4-triazole nucleus exhibit significant antimicrobial activity. For instance, compounds similar to the one have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that triazole derivatives can be up to 16 times more potent than traditional antibiotics like ampicillin against certain strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Compound TypeBacterial Strains TestedActivity Level
Triazolo-thiadiazolesS. aureus, E. coli, B. subtilisHigh potency
Triazolo-pyridazinesPseudomonas aeruginosa, Klebsiella pneumoniaeModerate to high activity

Anticancer Activity

The compound's structure suggests potential anticancer properties. Studies on similar triazole derivatives have indicated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, compounds with a similar scaffold have been reported to inhibit tumor growth in xenograft models.

Anti-inflammatory Effects

Compounds with the triazole framework have also been noted for their anti-inflammatory properties. The presence of the thio group enhances the interaction with inflammatory mediators, potentially leading to reduced cytokine production and inflammation .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The triazole ring is known to form hydrogen bonds with active sites of various enzymes, inhibiting their function.
  • Receptor Modulation : Interaction with specific receptors can modulate signaling pathways involved in inflammation and cancer progression.
  • Antioxidant Activity : Some studies suggest that triazole derivatives can scavenge free radicals, contributing to their protective effects against oxidative stress .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates of bacteria. The results showed that compounds similar to this compound exhibited significant inhibition zones against resistant strains .
  • Anticancer Activity in vitro : Another investigation focused on the anticancer potential of triazolo derivatives in human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell migration in metastatic cancer cells .

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis typically involves multi-step reactions, starting with aryl halide coupling or nucleophilic substitution. For example, triazolo-pyridazine cores can be prepared via cyclocondensation of hydrazine derivatives with carbonyl intermediates. Thioether linkages (e.g., the "thio" group) are introduced using thiourea or sodium hydrosulfide under reflux in polar aprotic solvents like DMF. Final acetamide coupling may employ chloroacetyl chloride with triethylamine as a base in dichloromethane . Characterization should include melting points, NMR (¹H/¹³C), IR, and elemental analysis to confirm purity .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • Chromatography : HPLC or TLC with UV detection to assess purity.
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions and absence of unreacted intermediates. IR can confirm functional groups (e.g., C=O, C-S).
  • Elemental Analysis : Compare calculated vs. experimental C/H/N/S percentages to rule out impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula .

Q. What in vitro assays are suitable for preliminary bioactivity evaluation?

Prioritize target-specific assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria or fungi (e.g., Staphylococcus aureus, Candida albicans) .
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with malachite green phosphate detection) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .

Advanced Research Questions

Q. How can computational docking studies guide optimization of binding affinity?

Perform molecular docking (e.g., AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases, bacterial enzymes). Key steps:

  • Prepare ligand and protein files (remove water, add charges).
  • Identify binding pockets via grid parameter optimization.
  • Analyze docking poses for hydrogen bonds, hydrophobic interactions, and steric clashes. Compare results with analogs like triazolo-pyridazine derivatives to prioritize substituent modifications .

Q. What strategies mitigate contradictory bioactivity data across cell lines or models?

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
  • Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects.
  • Dose-Response Curves : Calculate IC₅₀ values in triplicate to assess reproducibility.
  • Comparative Models : Test activity in primary cells vs. immortalized lines to rule out model-specific artifacts .

Q. How to design SAR studies for triazolo-pyridazine-thiazole hybrids?

  • Scaffold Variation : Modify the triazolo-pyridazine core (e.g., substituents at positions 3 and 6) and thiazole ring (e.g., methyl vs. halogen groups).
  • Functional Group Swapping : Replace the acetamide with sulfonamide or urea to assess electronic effects.
  • Bioisosteric Replacement : Substitute the 4-chlorophenyl group with trifluoromethyl or methoxy to enhance lipophilicity or metabolic stability .

Q. What analytical techniques resolve crystallographic vs. solution-phase structural discrepancies?

  • X-ray Crystallography : Resolve solid-state conformation (e.g., bond angles, dihedral strains) .
  • Solution NMR : Compare NOE interactions to identify dynamic conformers.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) to reconcile differences between crystal and solution structures .

Q. How to optimize synthetic yield in multi-step reactions involving chloroacetyl intermediates?

  • Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent (e.g., THF vs. acetonitrile), and catalyst loading .
  • Continuous Flow Chemistry : Improve mixing and heat transfer for exothermic steps (e.g., cyclization reactions) .
  • Workup Strategies : Employ liquid-liquid extraction or column chromatography to isolate intermediates before acetamide coupling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.